
5-Amino-4-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-methylnicotinic acid, also known as AMN, is a naturally occurring compound found in many species of plants, fungi, and bacteria. AMN is an important component of the nicotinamide adenine dinucleotide (NAD) cofactor, which is essential for many metabolic processes in living cells. It is a non-proteinogenic amino acid, meaning it is not encoded by the genetic code, but is instead synthesized from other molecules. AMN is used in a variety of scientific applications, including biochemistry, physiology, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
5-Amino-4-methylnicotinic acid derivatives demonstrate significant antibacterial and antifungal properties. Studies on triazole derivatives synthesized from isonicotinic acid hydrazide have shown effectiveness against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans (Mishra et al., 2010).
Electrocatalytic Applications
The compound is involved in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, producing 6-aminonicotinic acid. This process, conducted in an ionic liquid medium, shows promise for environmentally friendly synthesis methods (Feng et al., 2010).
Organocatalysis in Synthesis
This compound derivatives are used as organocatalysts in the synthesis of pyranopyrazoles. This method, utilizing isonicotinic acid, is a green and efficient approach for preparing these compounds (Zolfigol et al., 2013).
Electrosynthesis Research
Studies on the electrosynthesis of 6-aminonicotinic acid from halopyridines in the presence of CO2 have been conducted. These investigations provide insights into the electrochemical reduction behaviors of these compounds and their potential industrial applications (Gennaro et al., 2004).
DNA Methylation and Epigenetics
This compound derivatives play a role in understanding DNA methylation and epigenetic modifications. Research in this area contributes to our knowledge of genetic and epigenetic interactions in neurodegenerative diseases (Zhang et al., 2022).
Metal-Organic Frameworks
Derivatives of this compound are used in the construction of metal-organic frameworks (MOFs). These MOFs have diverse structures and are explored for applications like selective detection of specific ions in aqueous solutions (Guo et al., 2019).
Immunomodulatory Effects
The compound's derivatives have been studied for their immunomodulatory effects in vitro, showing potential in the development of novel functional drugs (Drynda et al., 2014).
Wirkmechanismus
Target of Action
It is known that nicotinic acid, a related compound, interacts with theHCA2 and HCA3 receptors . These receptors play a crucial role in lipid metabolism and energy homeostasis .
Mode of Action
Nicotinic acid, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue . It’s plausible that 5-Amino-4-methylnicotinic acid may have a similar mode of action.
Biochemical Pathways
Nicotinic acid, a related compound, is known to be involved in various metabolic pathways, including carbohydrate metabolism, energy metabolism, and amino acid metabolism .
Result of Action
Related compounds like nicotinic acid are known to have effects on lipid metabolism and energy homeostasis .
Biochemische Analyse
Biochemical Properties
5-Amino-4-methylnicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), where this compound can act as a precursor in the biosynthesis of NAD+, a crucial coenzyme in redox reactions. Additionally, it has been observed to interact with enzymes involved in the pyridine nucleotide cycle, influencing the overall metabolic flux .
Cellular Effects
This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, particularly those involving NAD±dependent deacetylases such as sirtuins. These interactions can lead to changes in gene expression and cellular metabolism. For instance, this compound can modulate the activity of sirtuins, thereby affecting processes like DNA repair, apoptosis, and cellular stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating them. For example, it has been found to inhibit certain NAD±dependent enzymes, leading to alterations in metabolic pathways. Additionally, this compound can influence gene expression by acting as a ligand for transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve cellular function. At high doses, it can cause toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It acts as a precursor in the biosynthesis of NAD+, influencing the pyridine nucleotide cycle. The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD+ biosynthesis. These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with amino acid transporters, facilitating its uptake into cells. Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and mitochondria. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on metabolic pathways and cellular processes. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments, ensuring its proper function within the cell .
Eigenschaften
IUPAC Name |
5-amino-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,8H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKILAGIFJBHEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
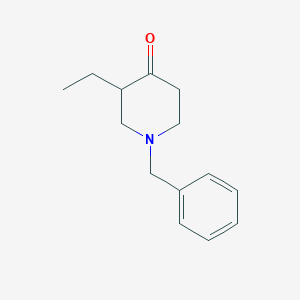

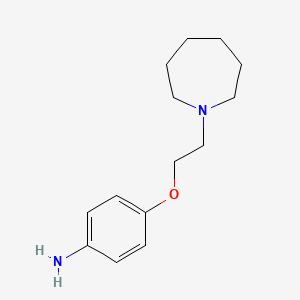

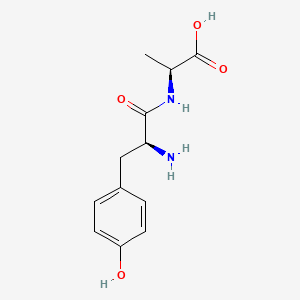
![(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1276572.png)


![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)


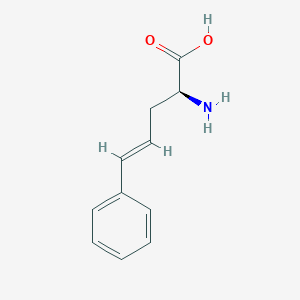
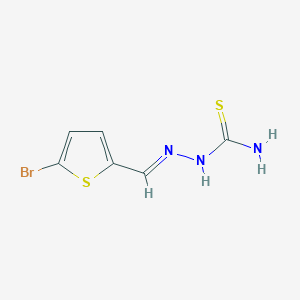
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)
